Propoxur-d3 (N-Methyl-d3)
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Overview
Description
Propoxur-d3 (N-Methyl-d3) is a deuterium-labeled derivative of Propoxur, a carbamate insecticide. The deuterium labeling involves replacing hydrogen atoms with deuterium at the methyl and N-methyl positions of the compound. This modification enhances its utility in environmental and biological monitoring research, allowing for the tracking, identification, and quantitative analysis of Propoxur and its metabolites .
Preparation Methods
The synthesis of Propoxur-d3 (N-Methyl-d3) typically involves the reaction of the chloride compound of Propoxur with hydrochloric acid in deuterated methanol. This process requires strict operating conditions and the appropriate selection of solvents to ensure high purity and yield . Industrial production methods for Propoxur involve the reaction of o-isopropoxy phenol with methyl isocyanate in the presence of a catalyst. The reaction is carried out at temperatures between 60 and 110°C, resulting in a high yield of the product .
Chemical Reactions Analysis
Propoxur-d3 (N-Methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isopropoxy phenol and other derivatives.
Hydrolysis: Hydrolysis of the carbamate group results in the formation of catechol derivatives.
Dealkylation: Dealkylation of the isopropyl group yields the parent catechol
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are catechol and its derivatives .
Scientific Research Applications
Propoxur-d3 (N-Methyl-d3) has several scientific research applications:
Environmental Monitoring: Used to track and analyze residues in farmland, water, and food, helping to assess the environmental impact of Propoxur.
Biological Monitoring: Employed in studies to identify and quantify Propoxur and its metabolites in biological systems.
Neurology Research: Utilized as a reference standard in studies related to neurological disorders such as Parkinson’s and Alzheimer’s diseases.
Insecticide Research: Investigated for its efficacy and mechanism of action as an insecticide.
Mechanism of Action
Propoxur-d3 (N-Methyl-d3) exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. Additionally, the compound generates reactive oxygen species through electron transfer and oxidative stress pathways, contributing to its insecticidal and toxic effects .
Comparison with Similar Compounds
Propoxur-d3 (N-Methyl-d3) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in research applications. Similar compounds include:
Propoxur: The non-deuterated form, widely used as an insecticide.
Profenofos: Another insecticide with a different mechanism of action.
Alanycarb: A carbamate insecticide with similar applications.
Isoprocarb: Another carbamate insecticide used in agricultural settings.
These compounds share similar insecticidal properties but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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